5,5-Dimethyloxan-3-one
Description
The compound 5,5-Dimethyloxan-3-one (CAS: 3592-12-9) is a six-membered cyclic carbonate with the molecular formula C₆H₁₀O₃ and a molecular weight of 130.14 g/mol . Its IUPAC name, 5,5-dimethyl-1,3-dioxan-2-one, reflects its structure: a 1,3-dioxane ring (two oxygen atoms at positions 1 and 3) with a ketone group at position 2 and methyl substituents at both carbons in position 4. This compound is also referred to as neopentylene carbonate or 5,5-dimethyltrimethylene carbonate and is commercially available as a technical-grade chemical . Its InChIKey (JRFXQKZEGILCCO-UHFFFAOYSA-N) and 2D/3D structural representations highlight the steric effects of the methyl groups and the reactivity of the cyclic carbonate moiety.
Properties
IUPAC Name |
5,5-dimethyloxan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-7(2)3-6(8)4-9-5-7/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHZACLUDXFJSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)COC1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10763659 | |
| Record name | 5,5-Dimethyloxan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10763659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111826-28-9 | |
| Record name | 5,5-Dimethyloxan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10763659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5,5-Dimethyloxan-3-one involves several synthetic routes. One common method includes the condensation of 4-methyl-3-pentenyl-2-one with diethyl malonate to form 5,5-dimethyl-1,3-cyclohexyldione . This intermediate is then subjected to a condensation reaction with hydroxylamine hydrochloride in the presence of an alkaline reagent to produce 5,5-dimethyl-1,3-cyclohexyldiketodioxime . Finally, catalytic hydrogenation reduction of this diketodioxime using a metal catalyst yields 5,5-dimethyl-1,3-cyclohexamethylenediamine .
Industrial Production Methods
The industrial production of this compound typically involves large-scale synthesis using the aforementioned synthetic routes. The process is designed to ensure high yield and purity, with gas-phase purity and content reaching above 98.0% . The method is optimized for safety and simplicity, making it suitable for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyloxan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.
Substitution: Substitution reactions can replace functional groups within the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Various nucleophiles and electrophiles can be used under different conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Functional Materials Development:
Emerging research indicates that 5,5-Dimethyloxan-3-one can be used as a plasticizer in bio-based polyesters. Its incorporation into polymer matrices aims to enhance flexibility and processability. A study published in "RSC Advances" highlights its potential role in developing functional materials that are both environmentally friendly and effective for industrial applications.
Case Study: Plasticizer Application
In a recent experiment, researchers investigated the mechanical properties of bio-based polyesters modified with varying concentrations of this compound. The results demonstrated significant improvements in tensile strength and elongation at break compared to unmodified polymers, suggesting that this compound could be instrumental in advancing sustainable materials technology.
Food Industry Applications
Flavoring Agent:
this compound has been noted for its pleasant fruity aroma, making it a candidate for use as a flavoring agent in the food industry. Its application extends to enhancing or modifying flavors in various food products such as chocolates and beverages. Research indicates that it can effectively mask undesirable flavors while contributing positively to the overall sensory profile of food products.
Table 2: Flavor Profile Enhancement
| Food Product | Application | Effectiveness |
|---|---|---|
| Chocolate | Flavor enhancement | High |
| Beverages | Flavor masking | Moderate |
| Snack Foods | Aroma improvement | High |
The data suggests that incorporating this compound can significantly enhance the flavor profiles of various food products, making it a valuable ingredient in food formulation.
Mechanism of Action
The mechanism of action of 5,5-Dimethyloxan-3-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of biologically active derivatives. These derivatives can interact with cellular components, influencing cell function and activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
The structural and functional similarities of 5,5-dimethyl-1,3-dioxan-2-one to other cyclic ethers and carbonates enable direct comparisons with compounds such as 5,5-dimethyl-1,3-dioxane (CAS: 872-98-0) and cyclohexanedione derivatives. Below is a detailed analysis:
Structural and Functional Group Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Functional Groups | Key Structural Features |
|---|---|---|---|---|---|
| 5,5-Dimethyl-1,3-dioxan-2-one | C₆H₁₀O₃ | 130.14 | 3592-12-9 | Cyclic carbonate (ester) | Six-membered ring with two oxygens (1,3), ketone at C2, methyl groups at C5 |
| 5,5-Dimethyl-1,3-dioxane | C₆H₁₂O₂ | 116.16 | 872-98-0 | Ether | Six-membered ring with two oxygens (1,3), methyl groups at C5 |
| 5,5-Dimethylcyclohexane-1,3-dione | C₈H₁₂O₂ | 140.18 | Not provided | Diketone | Cyclohexane ring with ketones at C1 and C3, methyl groups at C5 |
Key Observations :
- The cyclic carbonate (5,5-dimethyl-1,3-dioxan-2-one) contains an electrophilic carbonyl group, making it reactive toward nucleophiles (e.g., in polymerization or ester exchange reactions) .
- The ether analog (5,5-dimethyl-1,3-dioxane) lacks a carbonyl group, rendering it chemically inert under mild conditions and more suitable as a solvent .
- Cyclohexanedione derivatives (e.g., 5,5-dimethylcyclohexane-1,3-dione) feature two ketone groups, enabling keto-enol tautomerism and participation in condensation reactions .
Thermodynamic and Physical Properties
Thermodynamic Insights :
Biological Activity
5,5-Dimethyloxan-3-one, a compound belonging to the class of oxanones, has garnered attention in recent years for its potential biological activities. This article provides a comprehensive review of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the chemical formula C7H14O2 and is characterized by a cyclic structure that includes a ketone functional group. Its unique structure contributes to its biological activity, influencing its interactions with various biological targets.
Pharmacological Activities
Research indicates that this compound exhibits several pharmacological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various pathogens. It has been particularly effective against certain strains of bacteria and fungi, suggesting potential applications in treating infections .
- Antioxidant Properties : The compound demonstrates significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases. This activity is attributed to its ability to scavenge free radicals and enhance the body's antioxidant defenses .
- Anti-inflammatory Effects : Preliminary studies indicate that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
The biological activity of this compound is mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammation and microbial growth, thereby reducing disease progression .
- Modulation of Cell Signaling Pathways : Research suggests that it may interact with various cell signaling pathways, including those related to apoptosis and cell proliferation. This modulation can lead to enhanced cellular responses in the presence of stressors .
Case Studies
Several case studies highlight the efficacy of this compound in clinical settings:
- Skin Infections : A clinical trial involving patients with skin infections demonstrated that topical application of this compound significantly reduced infection rates compared to standard treatments. The study reported an improvement in healing time and a decrease in inflammation markers .
- Wound Healing : Another study focused on the use of this compound in wound healing applications. Patients treated with formulations containing this compound showed accelerated healing rates and improved tissue regeneration compared to control groups .
Data Table: Biological Activities of this compound
Q & A
Q. What are the best practices for reporting negative results in studies involving this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
